molecular formula C14H10BrN B074509 9-(Bromomethyl)acridine CAS No. 1556-34-9

9-(Bromomethyl)acridine

Cat. No. B074509
CAS RN: 1556-34-9
M. Wt: 272.14 g/mol
InChI Key: MZFYKBHQWLWIBI-UHFFFAOYSA-N
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Description

9-(Bromomethyl)acridine is an HPLC derivatizing agent used for fluorescent labeling of carboxylic acid .


Synthesis Analysis

The synthesis of 9-(Bromomethyl)acridine involves a multi-step reaction with 3 steps. The first step involves sodium ethylate and ethanol, followed by aqueous HCl in the second step. The third step involves dibenzoyl peroxide, tetrachloromethane, and N-bromo-succinimide .


Molecular Structure Analysis

The molecular formula of 9-(Bromomethyl)acridine is C14H10BrN, and its molecular weight is 272.14 .


Chemical Reactions Analysis

9-(Bromomethyl)acridine is used as an HPLC derivatizing agent for fluorescent labeling of carboxylic acids .


Physical And Chemical Properties Analysis

9-(Bromomethyl)acridine is a light yellow to brown powder or crystal. It has a purity of at least 98.0% as determined by HPLC. It has a melting point of 165 °C .

Scientific Research Applications

Use as a Derivatizing Agent in High-Performance Liquid Chromatography (HPLC)

  • Scientific Field: Analytical Chemistry
  • Application Summary: 9-(Bromomethyl)acridine is used as a derivatizing agent for fluorescent labeling of carboxylic acids, such as fatty acids . This allows these compounds to be detected and quantified using HPLC.

Use in the Synthesis of Acridine/Acridone Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Acridine/acridone derivatives, which include 9-(Bromomethyl)acridine, have a broad spectrum of biological activity and are of great interest to scientists . They exhibit antitumor, antimicrobial, and antiviral activities and are applicable in the treatment of Alzheimer’s disease .
  • Results or Outcomes: Many acridine/acridone analogues have been obtained, which exhibit a broad range of biological activities .

Use in DNA Interaction Studies

  • Scientific Field: Biochemistry
  • Application Summary: 9-(Bromomethyl)acridine has been used in studies investigating its interaction with DNA . This is important for understanding its potential effects on biological processes involving DNA and related enzymes.
  • Method of Application: Techniques such as the agarose gel interstrand-crosslink assay have been used to study the interaction of 9-(Bromomethyl)acridine with DNA .
  • Results or Outcomes: These studies can provide insights into the mode of action of acridine derivatives, including their potential use in cancer treatment .

Use in the Development of Luminous Materials

  • Scientific Field: Material Science
  • Application Summary: Acridine derivatives, including 9-(Bromomethyl)acridine, have been used in the development of luminous materials . These materials have applications in various fields, including organoelectronics and laser technologies .
  • Method of Application: The specific methods of application can vary depending on the type of luminous material being developed. Typically, the acridine derivative is incorporated into the material during the synthesis process .
  • Results or Outcomes: The development of these luminous materials can lead to advancements in various industries, including electronics and photonics .

Use in Anti-Cancer Drug Development

  • Scientific Field: Pharmacology
  • Application Summary: Acridine derivatives, including 9-(Bromomethyl)acridine, have been actively researched as potential therapeutic agents for a wide range of disorders, including cancer . They have been found to exhibit high cytotoxic activity, making them potential candidates for anti-cancer drug development .
  • Method of Application: The development of these drugs involves various steps, including the synthesis of acridine derivatives, testing their cytotoxic activity, and optimizing their properties for disease site localization .
  • Results or Outcomes: While many acridine derivatives have shown promise in preclinical studies, their clinical application is often limited due to side effects . Ongoing research aims to develop acridine derivatives with enhanced therapeutic potency and selectivity .

Use in the Development of Fluorescent Materials

  • Scientific Field: Material Science
  • Application Summary: Acridine derivatives, including 9-(Bromomethyl)acridine, have found widespread use in the development of luminous materials . These materials have applications in various fields, including organoelectronics, photophysics, and biological sciences .
  • Method of Application: The specific methods of application can vary depending on the type of luminous material being developed. Typically, the acridine derivative is incorporated into the material during the synthesis process .
  • Results or Outcomes: The development of these luminous materials can lead to advancements in various industries, including electronics and photonics .

Safety And Hazards

9-(Bromomethyl)acridine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers One relevant paper is “DNA interaction of bromomethyl-substituted acridines” which discusses the synthesis of a series of acridines with bifunctional substituents, including 9-(Bromomethyl)acridine, for the dual properties of DNA alkylation and intercalation .

properties

IUPAC Name

9-(bromomethyl)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFYKBHQWLWIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165917
Record name 9-Bromomethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Bromomethyl)acridine

CAS RN

1556-34-9
Record name 9-Bromomethylacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Bromomethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(Bromomethyl)acridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 9-methylacridine (1.93 g, 10 mmol) in dichloromethane (100 mL) was added NBS (1.78 g, 10 mmol) portion-wise in an ice-water bath. After complete addition, the solution mixture was warmed to room temperature and stirred overnight. The resulting solution was washed with water and brine. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed. The residue was purified by silica gel chromatography using ethyl acetate and petroleum ether (EA:PE=1:5) as eluent to afford 10 (2.08 g) in 77% yield. 1H NMR (400 MHz, CDCl3) δ 8.27 (d, J=8.8 Hz, 4H), 7.81 (t, J=8.0 Hz, 2H), 7.68 (t, J=8.0 Hz, 2H), 5.42 (s, 2H). 13C NMR (400 MHz, CDCl3) δ 148.9, 138.7, 130.5, 130.1, 126.8, 123.8, 123.4, 23.1. MS (FAB) m/z Calcd for C14H10BrN 272.1. Found 2722. [M]+.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
M Wera, P Storoniak, IE Serdiuk… - Journal of Molecular …, 2016 - Elsevier
This article describes a detailed study of the molecular packing and intermolecular interactions in crystals of four derivatives of acridine, ie 9-methyl-, 9-ethyl, 9-bromomethyl- and 9-…
Number of citations: 9 www.sciencedirect.com
A Jana, B Saha, S Karthik, S Barman, M Ikbal… - Photochemical & …, 2013 - Springer
A series of carboxylic acids including amino acids were protected as their corresponding fluorescent ester conjugates by coupling with an environment sensitive fluorophore 9-…
Number of citations: 17 link.springer.com
FAL Van der Horst, MH Post, JJM Holthuis… - Chromatographia, 1989 - Springer
… The current MPTC system involves the use of a novel fluorophore, 9-bromomethylacridine, and an aqueous micellar system containing 25mM of the nonionic Arkopal N-130 surfactant …
Number of citations: 21 link.springer.com
K Yanagisawa, M Matsusaki - abstracts.biomaterials.org
Methods: 9-(bromomethyl) acridine (9Br) was mixed with saturated (stearic acid: Ste, arachidic acid: Ach, and melissic acid: Mel) and unsaturated (oleic acid: Ole, eicosenoic acid: Δ1Arc…
Number of citations: 0 abstracts.biomaterials.org
CW Chen, FY Liao, YC Lin, TJ Hsieh, JR Weng… - Talanta, 2019 - Elsevier
In this study, an ecofriendly analytical method was developed for determining glutathione (GSH) levels in biomatrix samples. 9-(bromomethyl)acridine was used for the first time as a …
Number of citations: 7 www.sciencedirect.com
T Hirohama, M Chikira - Nucleic acids symposium series, 2003 - academic.oup.com
The orientation and the dynamic behavior of Cu(II) complex of 1,4,7-triazacyclononane ([9]aneN 3 ) and its acridine conjugate on B-form DNA fiber have been investigated by EPR …
Number of citations: 10 academic.oup.com
A Jana, B Saha, DR Banerjee, SK Ghosh… - Bioconjugate …, 2013 - ACS Publications
We report for the first time an organic nanoparticle based nuclear-targeted photoresponsive drug delivery system (DDS) for regulated anticancer drug release. Acridin-9-methanol …
Number of citations: 43 pubs.acs.org
M Shionoya, T Ikeda, E Kimura… - Journal of the American …, 1994 - ACS Publications
A zinc (II) complex of acridine-pendant cyclen, 4· 2 04 (cyclen= 1, 4, 7, 10-tetraazacyclododecane, 1), has been designed and synthesized as a new “multipoint” nucleobase receptor …
Number of citations: 254 pubs.acs.org
AM Piloto, SPG Costa, MST Gonçalves - 2012 - sciforum.net
The (acridin-9-yl) methyl and (9-ethyl-9H-carbazol-3-yl) methyl groups were evaluated as photocleavable protecting groups by using butyric acid as a model carboxylic acid. …
Number of citations: 4 sciforum.net
HT Lam, G Leonaviciute, O Zupančič… - European Journal of …, 2017 - Elsevier
The aim of this study was to evaluate the impact of in situ cross-linkers on the gelling and mucoadhesive properties of thiomers. Polycarbophil-cysteine conjugate (PCP-cys) was …
Number of citations: 16 www.sciencedirect.com

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